3-O-Acetyl 9,11-dehydro beta-boswellic acid
Overview
Description
3-O-Acetyl 9,11-dehydro beta-boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its various biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It is a significant component of traditional medicine and has been extensively studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Acetyl-9,11-dehydro-beta-boswellic acid, also known as CHEMBL513407 or MFCD32068059, is a complex molecule with a variety of physiological actions. It has been suggested that it may interact with multiple targets in the body, contributing to its diverse effects .
Mode of Action
It is believed to interact with its targets in a way that modulates several biochemical processes . For instance, it has been shown to have anti-inflammatory, anti-glutamatergic, and anti-amyloidogenic effects . These effects suggest that the compound may bind to and modulate the activity of certain enzymes or receptors, thereby altering cellular functions .
Biochemical Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is thought to affect several biochemical pathways. For instance, it has been suggested to have anti-inflammatory effects, which could be due to its influence on pathways involved in inflammation . Additionally, its anti-glutamatergic effects suggest that it may impact glutamate signaling pathways . The exact pathways and their downstream effects are still under investigation .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Acetyl-9,11-dehydro-beta-boswellic acid’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, its anti-inflammatory effects could result in reduced inflammation at the cellular level . Its anti-glutamatergic effects could alter glutamate signaling in neurons, potentially impacting neuronal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetyl-9,11-dehydro-beta-boswellic acid. For example, factors such as pH and temperature could impact the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing for the same targets or by modulating the same pathways .
Biochemical Analysis
Biochemical Properties
Acetyl-9,11-dehydro-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase, which it inhibits in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition is significant as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Additionally, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to inhibit topoisomerase I and NF-κB signaling , further contributing to its anti-inflammatory and anti-cancer properties.
Cellular Effects
Acetyl-9,11-dehydro-beta-boswellic acid exerts various effects on different types of cells and cellular processes. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in brain tumors and leukemia . This compound also affects cell signaling pathways, such as the NF-κB pathway, by inhibiting the activation of NF-κB and downregulating the expression of NF-κB-regulated genes . Furthermore, Acetyl-9,11-dehydro-beta-boswellic acid influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of Acetyl-9,11-dehydro-beta-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes . Additionally, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-regulated gene expression, which is associated with inflammation and cancer progression. Acetyl-9,11-dehydro-beta-boswellic acid also modulates the activity of other enzymes and proteins, such as topoisomerase I, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-9,11-dehydro-beta-boswellic acid have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to maintain its anti-inflammatory and anti-cancer properties over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Acetyl-9,11-dehydro-beta-boswellic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes . At very high doses, toxic or adverse effects may occur. For instance, in a study involving rats, different dosages of Acetyl-9,11-dehydro-beta-boswellic acid were administered, and it was found that while moderate doses improved hepatic inflammation and lipid metabolism, excessively high doses led to adverse effects .
Metabolic Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and topoisomerase I, influencing the biosynthesis of leukotrienes and the regulation of DNA replication and repair . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism . These interactions contribute to its anti-inflammatory and anti-cancer properties.
Transport and Distribution
The transport and distribution of Acetyl-9,11-dehydro-beta-boswellic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound can be effectively delivered to target tissues, such as the brain, using nanoparticle-based delivery systems . These systems enhance the bioavailability and therapeutic efficacy of Acetyl-9,11-dehydro-beta-boswellic acid by improving its transport and distribution within the body. Additionally, the compound’s localization and accumulation in specific tissues contribute to its therapeutic effects.
Subcellular Localization
Acetyl-9,11-dehydro-beta-boswellic acid exhibits specific subcellular localization, which influences its activity and function. This compound has been shown to localize within the cytoplasm and nucleus of cells, where it interacts with various enzymes and proteins . The subcellular localization of Acetyl-9,11-dehydro-beta-boswellic acid is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are crucial for its therapeutic effects, as they enable the compound to modulate key cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-9,11-dehydro-beta-boswellic acid typically involves the acetylation of 9,11-dehydro-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods: Industrial production of acetyl-9,11-dehydro-beta-boswellic acid involves the extraction of boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-O-Acetyl 9,11-dehydro beta-boswellic acid can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Comparison with Similar Compounds
- Acetyl-11-keto-beta-boswellic acid
- Beta-boswellic acid
- Alpha-boswellic acid
- 3-O-acetyl-beta-boswellic acid
Comparison:
- Acetyl-11-keto-beta-boswellic acid: Known for its potent anti-inflammatory and anti-cancer properties, but acetyl-9,11-dehydro-beta-boswellic acid has a unique structure that may offer different bioactivities .
- Beta-boswellic acid: While both compounds exhibit anti-inflammatory effects, acetyl-9,11-dehydro-beta-boswellic acid has additional acetylation, which may enhance its bioavailability .
- Alpha-boswellic acid: Similar in structure but differs in the position of functional groups, leading to variations in biological activity .
- 3-O-acetyl-beta-boswellic acid: Shares the acetyl group but differs in the position of double bonds, affecting its reactivity and bioactivity .
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9-10,19-20,24-26H,11-18H2,1-8H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFBCQMOLVLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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